N-(2-methoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
N-(2-Methoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a pyrido[1,2-a][1,3,5]triazin-4-one core fused with a sulfanylacetamide side chain and a 2-methoxyphenyl substituent. The compound’s crystallographic data, if available, would typically be refined using programs like SHELXL , which are industry standards for small-molecule structural analysis. The methoxy and sulfanyl groups contribute to its solubility and electronic properties, while the pyrido-triazinone moiety may confer rigidity and binding specificity.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-11-7-8-14-19-16(20-17(23)21(14)9-11)25-10-15(22)18-12-5-3-4-6-13(12)24-2/h3-9H,10H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGQGCBWESVZKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=CC=CC=C3OC)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with other acetamide derivatives, such as:
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide (): Substituents: 4-methoxyphenyl (vs. 2-methoxyphenyl in the target compound) and 2-aminophenylsulfanyl (vs. pyrido-triazinone-sulfanyl). Biological Activity: Reported as an antimicrobial agent due to the amide moiety’s role in drug-like properties .
2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide (): Substituents: Bromo-dimethylphenoxy (electron-withdrawing) and hydroxymethylphenyl (polar). Key Difference: The absence of a sulfur atom in the linker reduces thiol-mediated reactivity, while the hydroxymethyl group increases hydrophilicity compared to the target compound’s methoxy group .
Physicochemical Properties
A hypothetical comparison based on substituent effects:
Computational and Crystallographic Data
- Target Compound: No crystallographic data is provided in the evidence, but SHELX programs (e.g., SHELXL ) would be essential for refining its structure.
- Analogues: The 2-aminophenylsulfanyl compound’s crystal structure () revealed intermolecular N–H···O hydrogen bonds, which stabilize its lattice. Similar interactions are expected in the target compound.
Q & A
Q. What are the key synthetic steps and challenges in producing N-(2-methoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide?
The synthesis typically involves:
- Step 1 : Formation of the pyrido[1,2-a][1,3,5]triazin-4-one core via cyclization of precursor amines and carbonyl derivatives under basic conditions.
- Step 2 : Introduction of the sulfanylacetamide moiety through nucleophilic substitution, often using thiourea derivatives or thiol-containing reagents.
- Step 3 : Coupling the methoxyphenyl group via amidation or Ullmann-type reactions.
Q. Challenges :
- Purity control : By-products may arise from incomplete cyclization or competing reactions, requiring rigorous purification (e.g., column chromatography) .
- Reagent compatibility : Acid-sensitive groups (e.g., methoxy) necessitate pH-controlled conditions .
Q. How is structural integrity confirmed post-synthesis?
Methodological validation includes:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR to verify substituent positions and connectivity (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, pyridotriazinone carbonyl at ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (±1 ppm accuracy) .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (S-C linkage) validate functional groups .
Advanced Research Questions
Q. How can reaction yields be optimized during sulfanylacetamide functionalization?
Strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of thiol intermediates .
- Catalysts : Use of potassium carbonate or triethylamine to deprotonate thiols and drive substitution .
- Temperature control : Reactions at 60–80°C balance kinetics and thermal decomposition risks .
Q. Data-driven optimization :
- Design of Experiments (DoE) to test variables (solvent, temperature, stoichiometry) and identify Pareto-optimal conditions .
Q. How can contradictions in reported biological activity data (e.g., IC50 variability) be resolved?
Approaches :
- Assay standardization :
- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize results to reference inhibitors .
- Solubility adjustments : Pre-dissolve in DMSO (<0.1% v/v) to avoid aggregation artifacts .
- Structural analogs : Compare activity of derivatives (e.g., chloro vs. methoxy substituents) to identify SAR trends .
Case study : Discrepancies in kinase inhibition may arise from differential binding to active vs. allosteric sites, resolved via X-ray crystallography or mutagenesis .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
Methodology :
- Functional group modulation :
- Replace methoxy with ethoxy or halogens to assess electronic effects on target binding .
- Modify the pyridotriazinone core with methyl or ethyl groups to probe steric tolerance .
- Pharmacophore modeling : Map key interactions (e.g., hydrogen bonding at the acetamide group) using docking software (e.g., AutoDock Vina) .
Q. Validation :
- In vitro assays : Test derivatives against panels of enzymes (e.g., kinases, proteases) to identify selectivity profiles .
Q. How can stability under physiological conditions be assessed?
Protocols :
- pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 24/48/72 hours .
- Light sensitivity : Expose to UV-Vis light (λ = 254–365 nm) and track photodegradation products .
- Metabolic stability : Use liver microsomes (human/rat) to quantify CYP450-mediated oxidation .
Q. What analytical techniques are critical for purity assessment?
- High-Performance Liquid Chromatography (HPLC) :
- C18 columns with acetonitrile/water gradients (95–100% purity threshold) .
- Thin-Layer Chromatography (TLC) : Monitor reaction progress (Rf = 0.3–0.5 in ethyl acetate/hexane) .
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
Q. How can computational methods guide experimental design?
- Density Functional Theory (DFT) : Predict reactive sites (e.g., sulfanyl group nucleophilicity) .
- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., ATP-binding pockets) to prioritize synthesis targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
